molecular formula C18H16ClNO3 B11100929 butyl (2E)-3-[5-(4-chlorophenyl)furan-2-yl]-2-cyanoprop-2-enoate

butyl (2E)-3-[5-(4-chlorophenyl)furan-2-yl]-2-cyanoprop-2-enoate

Cat. No.: B11100929
M. Wt: 329.8 g/mol
InChI Key: YIUDRBUTLSAACK-SDNWHVSQSA-N
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Description

BUTYL (2E)-3-[5-(4-CHLOROPHENYL)-2-FURYL]-2-CYANOACRYLATE is a chemical compound known for its unique structure and properties It is characterized by the presence of a butyl group, a chlorophenyl group, a furyl group, and a cyanoacrylate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of BUTYL (2E)-3-[5-(4-CHLOROPHENYL)-2-FURYL]-2-CYANOACRYLATE typically involves the reaction of butyl cyanoacetate with 4-chlorobenzaldehyde and furfural in the presence of a base. The reaction conditions often include the use of solvents such as ethanol or methanol and a catalyst like piperidine to facilitate the condensation reaction.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and purity of the final product. The use of flow microreactor systems has been shown to be more efficient and sustainable compared to traditional batch processes .

Chemical Reactions Analysis

Types of Reactions

BUTYL (2E)-3-[5-(4-CHLOROPHENYL)-2-FURYL]-2-CYANOACRYLATE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the cyano group or the chlorophenyl ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of primary amines or alcohols.

    Substitution: Formation of substituted cyanoacrylates or chlorophenyl derivatives.

Scientific Research Applications

BUTYL (2E)-3-[5-(4-CHLOROPHENYL)-2-FURYL]-2-CYANOACRYLATE has several applications in scientific research:

Mechanism of Action

The mechanism of action of BUTYL (2E)-3-[5-(4-CHLOROPHENYL)-2-FURYL]-2-CYANOACRYLATE involves its interaction with biological molecules. The cyanoacrylate moiety can form covalent bonds with nucleophilic groups in proteins and enzymes, leading to inhibition of their activity. This compound can also interact with cellular membranes, affecting their integrity and function .

Comparison with Similar Compounds

Similar Compounds

  • 2-tert-butyl-2-[2-(4-chlorophenyl)ethyl]oxirane
  • tert-butyl 2-(4-chlorophenyl)-6-methyl-4-quinolinecarboxylate

Uniqueness

BUTYL (2E)-3-[5-(4-CHLOROPHENYL)-2-FURYL]-2-CYANOACRYLATE is unique due to its combination of a cyanoacrylate moiety with a chlorophenyl and furyl group. This structure imparts distinct chemical reactivity and biological activity compared to other similar compounds .

Properties

Molecular Formula

C18H16ClNO3

Molecular Weight

329.8 g/mol

IUPAC Name

butyl (E)-3-[5-(4-chlorophenyl)furan-2-yl]-2-cyanoprop-2-enoate

InChI

InChI=1S/C18H16ClNO3/c1-2-3-10-22-18(21)14(12-20)11-16-8-9-17(23-16)13-4-6-15(19)7-5-13/h4-9,11H,2-3,10H2,1H3/b14-11+

InChI Key

YIUDRBUTLSAACK-SDNWHVSQSA-N

Isomeric SMILES

CCCCOC(=O)/C(=C/C1=CC=C(O1)C2=CC=C(C=C2)Cl)/C#N

Canonical SMILES

CCCCOC(=O)C(=CC1=CC=C(O1)C2=CC=C(C=C2)Cl)C#N

Origin of Product

United States

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